molecular formula C11H12ClNO2 B13556675 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one

4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B13556675
M. Wt: 225.67 g/mol
InChI Key: BPZCPBOFVIRBTP-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 3-chloro-4-methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-methoxyaniline with succinic anhydride, followed by cyclization under acidic conditions to form the pyrrolidinone ring .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one is unique due to the specific combination of the pyrrolidinone ring and the 3-chloro-4-methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO2/c1-15-10-3-2-7(4-9(10)12)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

InChI Key

BPZCPBOFVIRBTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)Cl

Origin of Product

United States

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